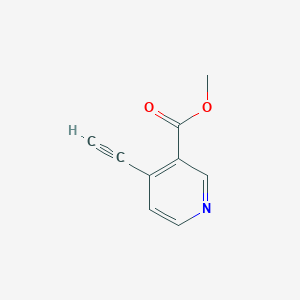

Methyl 4-ethynylpyridine-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1256818-09-3 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

methyl 4-ethynylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H7NO2/c1-3-7-4-5-10-6-8(7)9(11)12-2/h1,4-6H,2H3 |

InChI Key |

GHAVPQVKCBURBD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies

Precursor Synthesis and Derivatization Approaches

The construction of the target molecule relies on the strategic formation of its core components: the ethynylpyridine scaffold and the methyl ester functional group.

Synthesis of Ethynylpyridine Scaffolds

The introduction of an ethynyl (B1212043) group onto a pyridine (B92270) ring is a critical step in the synthesis of the target compound. A primary and widely utilized method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov For the synthesis of ethynylpyridines, a halogenated pyridine derivative serves as the electrophilic partner.

The reactivity of the starting halopyridine is a key consideration, with the general reactivity trend being I > Br > Cl. wikipedia.org Therefore, iodo- or bromo-pyridines are often preferred substrates to ensure efficient coupling. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) or diethylamine, which also often serves as the solvent. wikipedia.orgyoutube.com More recent "copper-free" Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.govlibretexts.org

The synthesis of the requisite halopyridine precursors can be achieved through various established methods in heterocyclic chemistry. These methods often involve multi-step sequences starting from simpler pyridine or piperidine (B6355638) precursors.

Esterification and Functionalization of Pyridine Carboxylates

The methyl ester group in the target molecule is typically introduced through the esterification of the corresponding pyridine carboxylic acid. Standard esterification methods, such as Fischer-Speier esterification using methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid), are commonly employed.

Alternatively, the ester functionality can be introduced at an earlier stage of the synthesis, with the carboxylic acid group of a pyridine precursor being converted to the methyl ester prior to the introduction of the ethynyl group. This approach can be advantageous in certain synthetic routes to avoid potential side reactions with the acidic proton of the carboxylic acid during subsequent steps. The reaction of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by treatment with methanol, is another effective method for esterification.

Targeted Synthesis of Methyl 4-ethynylpyridine-3-carboxylate

The direct synthesis of this compound is most efficiently achieved through a Sonogashira coupling reaction. The key precursor for this approach is a methyl 4-halopyridine-3-carboxylate, with the chloro- or bromo-derivatives being common starting materials.

A plausible and frequently employed synthetic route commences with the readily available nicotinic acid (pyridine-3-carboxylic acid). Esterification of nicotinic acid with methanol yields methyl nicotinate. Subsequent halogenation at the 4-position, for instance through chlorination, provides the key intermediate, methyl 4-chloropyridine-3-carboxylate. This intermediate can then be subjected to a Sonogashira coupling with a suitable alkyne source, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group, to afford the final product, this compound.

Optimized Reaction Conditions and Yield Enhancement

The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized to enhance the yield and purity of the product include the choice of catalyst, solvent, base, and temperature.

Table 1: Representative Reaction Conditions for Sonogashira Coupling

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Commonly used, effective for a range of substrates. |

| Copper(I) Co-catalyst | CuI | Accelerates the reaction by forming the copper acetylide intermediate. |

| Solvent | Amine (e.g., Et₃N, Et₂NH), DMF, THF | Amine bases also act as solvent; aprotic polar solvents can facilitate the reaction. |

| Base | Triethylamine, Diethylamine, K₂CO₃, Cs₂CO₃ | Neutralizes the hydrogen halide byproduct. |

| Alkyne Source | Trimethylsilylacetylene, Phenylacetylene | TMS-acetylene is often used as a stable and easy-to-handle source of the ethynyl group. |

| Temperature | Room temperature to moderate heating | Mild conditions are often sufficient, though heating may be required for less reactive halides. |

Recent advancements have focused on developing more active and stable catalyst systems, including the use of specific phosphine (B1218219) ligands to improve catalyst performance and allow for lower catalyst loadings. The use of microwave irradiation has also been explored to accelerate reaction times and improve yields in some cases.

Regioselective Synthesis and Isomeric Control

The regioselectivity of the synthesis is primarily determined by the position of the halogen on the pyridine ring of the precursor. To synthesize this compound, it is imperative to start with a methyl pyridine-3-carboxylate that is halogenated specifically at the 4-position.

Achieving regioselective halogenation of the pyridine ring can be challenging due to the electronic nature of the ring. The presence of the electron-withdrawing carboxylate group at the 3-position directs electrophilic substitution. However, direct halogenation can sometimes lead to mixtures of isomers. Therefore, multi-step strategies are often employed to ensure the desired regiochemistry. For instance, starting with a pre-functionalized pyridine that already has a substituent at the 4-position which can be converted to a halogen, or utilizing directing group strategies can provide better isomeric control.

Catalytic Approaches in Synthesis

Catalysis is central to the modern synthesis of this compound. As highlighted, palladium catalysis is the linchpin of the Sonogashira reaction, which is the most direct method for introducing the ethynyl group. The development of highly efficient palladium catalysts has been a major focus of research to improve the sustainability and cost-effectiveness of the synthesis. This includes the design of ligands that can stabilize the palladium catalyst, increase its turnover number, and allow for reactions to be conducted under milder conditions and with a broader range of substrates.

Beyond the Sonogashira coupling, other catalytic methods can be relevant in the synthesis of the precursors. For example, catalytic methods for the regioselective functionalization of the pyridine ring are an active area of research. These methods could provide alternative and more efficient routes to the required 4-halopyridine-3-carboxylate precursors.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the construction of carbon-carbon bonds in modern organic synthesis. nih.govnih.gov The Suzuki-Miyaura coupling, a cornerstone of this class of reactions, facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its reagents. nih.govnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: A palladium(0) complex reacts with the organic halide (e.g., a bromo- or iodopyridine derivative), inserting itself into the carbon-halogen bond to form a palladium(II) species. youtube.com

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.comyoutube.com

In the context of synthesizing derivatives of this compound, the Suzuki-Miyaura reaction could be employed by coupling a halogenated pyridine precursor with an appropriate boronic acid. The use of bulky and electron-rich phosphine ligands has been shown to dramatically improve the efficiency of these couplings, expanding their scope to include less reactive heteroaryl chlorides and sterically hindered substrates. nih.gov

Table 1: Key Components in a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Stabilizes and activates the catalyst | PPh₃, Dialkylbiaryl phosphines nih.gov |

| Organoboron Reagent | "Nucleophilic" carbon source | Arylboronic acids, Alkenylboronic acids |

| Organic Halide | "Electrophilic" carbon source | Aryl bromides, Heteroaryl iodides nih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dissolves reactants | Toluene, Dioxane, THF, Water mixtures |

Copper-Catalyzed Alkynylation Strategies

Copper catalysis is instrumental in a variety of synthetic transformations, including the formation of carbon-heteroatom and carbon-carbon bonds. nih.gov For molecules containing an alkyne moiety, such as this compound, copper-catalyzed alkynylation reactions are particularly relevant. The most prominent example is the Sonogashira coupling, which typically uses a combination of palladium and copper catalysts to couple a terminal alkyne with an aryl or vinyl halide. youtube.com In this reaction, copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

Beyond its co-catalytic role in the Sonogashira reaction, copper-only catalyzed systems for alkynylation have been developed. These methods offer a more economical and sustainable alternative to palladium-based systems. Such strategies are effective for constructing pyridine derivatives and can be used to introduce the ethynyl group onto the pyridine core or to further functionalize the existing alkyne of this compound. nih.govnih.gov These reactions are crucial for creating complex molecular architectures built around a pyridine scaffold.

Emerging Synthetic Techniques

To meet the demands for faster, more efficient, and sustainable chemical synthesis, chemists are increasingly turning to enabling technologies like microwave irradiation and continuous flow processing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. conicet.gov.arnih.gov Unlike conventional heating, which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. conicet.gov.ar This technique has gained significant traction in medicinal and organic chemistry for its ability to dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govresearchgate.net

The primary benefits of microwave-assisted synthesis include:

Rate Enhancement: Significant reduction in reaction times. researchgate.net

Higher Yields: The rapid heating can minimize the formation of by-products. scholarsresearchlibrary.com

Improved Purity: Cleaner reaction profiles often simplify product purification. scholarsresearchlibrary.com

Enhanced Control: Precise temperature control allows for reproducible reaction conditions. conicet.gov.ar

The synthesis of heterocyclic compounds, including quinolones and pyridine derivatives, has been shown to benefit greatly from microwave irradiation, proceeding efficiently and in high yields. conicet.gov.arresearchgate.net This suggests that the cyclization and functionalization steps leading to this compound could be significantly optimized using this technology.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Oil bath / Heating mantle (conduction) | Direct dielectric heating |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Temperature Gradient | Non-uniform, potential for hot spots | Uniform and rapid heating conicet.gov.ar |

| Typical Yields | Moderate to good | Often higher and more reproducible scholarsresearchlibrary.com |

| Process Control | Less precise | Precise temperature and pressure monitoring |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, is a paradigm shift from traditional batch synthesis. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. vapourtec.com The product is then collected continuously at the outlet. This technology offers substantial advantages in terms of reaction control, scalability, and safety, making it highly attractive for the pharmaceutical and fine chemical industries. nih.gov

Key advantages of flow chemistry include:

Enhanced Safety: Small reactor volumes minimize the risk associated with highly exothermic reactions or the use of hazardous reagents and unstable intermediates. nih.gov

Superior Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher reproducibility and selectivity.

Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid mixing and heat exchange.

Scalability: Production can be increased by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex re-optimization often required when scaling up batch reactions.

Automation: Flow systems are readily automated, enabling high-throughput screening and optimization of reaction conditions. vapourtec.com

Table 3: Comparison of Batch vs. Flow Chemistry

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Type | Discontinuous | Continuous vapourtec.com |

| Scale-up | Re-optimization often needed | Time-based or numbering-up nih.gov |

| Safety | Higher risk with hazardous reactions | Inherently safer due to small volumes nih.gov |

| Heat & Mass Transfer | Often limited | Highly efficient |

| Reproducibility | Can be variable | High |

| Automation | Complex | Readily integrated |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Triphenylphosphine (PPh₃) |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

| Toluene |

| Dioxane |

Applications in Advanced Materials and Chemical Building Blocks

Role as a Versatile Synthon in Organic Synthesis

Methyl 4-ethynylpyridine-3-carboxylate is a trifunctional molecule, possessing a pyridine (B92270) nitrogen, a methyl carboxylate group, and a terminal ethynyl (B1212043) (alkyne) group. This combination of reactive sites makes it an exceptionally versatile synthon, or building block, for organic synthesis. The electron-withdrawing nature of the pyridine ring and the carboxylate group influences the reactivity of the alkyne, while the nitrogen atom provides a site for quaternization or coordination to metal centers.

The terminal alkyne is the key functional group that allows this molecule to serve as a precursor for a wide variety of complex heterocyclic structures. The most prominent example is its use in cycloaddition reactions to form five-membered rings. Specifically, the Huisgen 1,3-dipolar cycloaddition with azides to form triazole rings is a cornerstone of its application. acs.orgorganic-chemistry.org This reaction, particularly the copper-catalyzed version, is highly efficient and regioselective, providing a reliable method for incorporating a triazole moiety. wikipedia.orgnih.gov The resulting pyridine-triazole structures are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to act as ligands.

The inherent multifunctionality of this compound makes it an ideal starting point for constructing even more complex, polyfunctionalized molecules. The alkyne group can be selectively transformed without affecting the pyridine or ester functionalities, and vice-versa. For instance, the alkyne can undergo a click reaction, introducing a new, often complex, substituent, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide, adding further functional handles. This modularity allows chemists to systematically build up molecular complexity.

Integration into Click Chemistry Frameworks

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. organic-chemistry.orgwikipedia.org The azide-alkyne cycloaddition is the quintessential click reaction, and the ethynyl group of this compound makes it a prime substrate for this chemistry. rsc.orgsigmaaldrich.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful variant of the Huisgen cycloaddition that proceeds at room temperature with remarkable efficiency and, crucially, exclusive formation of the 1,4-disubstituted triazole isomer. nih.govnih.gov In this reaction, a copper(I) catalyst activates the terminal alkyne of this compound, dramatically accelerating the reaction with an organic azide (B81097). acs.orgorganic-chemistry.org This process is insensitive to many solvents, including water, and its byproducts are minimal and easily removed. organic-chemistry.orgsigmaaldrich.com The reaction's reliability has made it a go-to method in drug discovery, bioconjugation, and materials science. nih.govrsc.org The use of stabilizing ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can protect biological scaffolds and enhance the reaction's effectiveness. sigmaaldrich.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click reaction that circumvents the need for a potentially cytotoxic copper catalyst. nih.gov This makes it highly suitable for applications in living biological systems. nih.govnih.gov However, SPAAC relies on the use of a highly strained alkyne, typically a cyclooctyne (B158145) derivative, to achieve a rapid reaction rate. researchgate.netrsc.org As a simple, linear terminal alkyne, this compound is not inherently reactive enough to participate in catalyst-free SPAAC reactions under physiological conditions. nih.gov Therefore, its application in this context would require modification into a strained cyclic alkyne, a non-trivial synthetic transformation.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Alkyne Type | Terminal Alkynes (e.g., this compound) | Strained Cyclooctynes |

| Catalyst | Required (Copper(I) salt) nih.govnih.gov | Not required nih.gov |

| Biocompatibility | Limited due to copper cytotoxicity nih.gov | High, used in living systems nih.gov |

| Reaction Speed | Very fast with catalyst organic-chemistry.org | Fast due to ring strain researchgate.net |

| Regioselectivity | Forms 1,4-disubstituted triazole exclusively nih.gov | Forms a mixture of regioisomers |

The robust nature of the CuAAC reaction allows for the straightforward incorporation of this compound into larger molecular assemblies. By reacting it with molecules containing an azide group, a wide variety of conjugates can be synthesized. For example, attaching it to an azide-modified biological molecule, such as a protein or a sugar, can create bioconjugates for imaging or therapeutic purposes. nih.gov

Furthermore, this chemistry enables the synthesis of novel polymers. acs.org Reacting this compound with a difunctional molecule containing two azide groups (a diazide) can lead to step-growth polymerization, creating linear polymers with repeating pyridine-triazole units in the backbone. researchgate.net These materials are of interest for their potential electronic, optical, and metal-coordinating properties.

Contribution to Pharmaceutical and Fine Chemical Intermediates Research

The pyridine moiety is a common feature in many biologically active compounds, and this compound serves as a valuable precursor for creating pharmaceutical intermediates. nih.gov These intermediates are essential building blocks for the synthesis of active pharmaceutical ingredients (APIs). uredapharm.com

The synthesis of pyridine derivatives is a significant area of research in organic and medicinal chemistry. nih.gov The reactivity of the ethynyl group in this compound allows for its transformation into various other functional groups, facilitating the creation of a wide array of substituted pyridine intermediates. semanticscholar.org Different synthetic strategies, including multi-component reactions and transition metal-catalyzed processes, can be employed to construct diverse pyridine-based structures. nih.govchim.it The development of new catalytic systems is crucial for improving the efficiency and selectivity of these synthetic routes. semanticscholar.org

For instance, the Sonogashira coupling reaction, a cornerstone of carbon-carbon bond formation, can be utilized to couple the ethynyl group with various aryl or heteroaryl halides. This reaction expands the molecular complexity and provides access to a broad range of substituted pyridine derivatives.

Table 1: Examples of Reactions for Synthesizing Pyridine Intermediates

| Reaction Type | Reactants | Conditions | Product Type |

| Sonogashira Coupling | This compound, Aryl Halide | Pd catalyst, Cu co-catalyst, base | Aryl-substituted alkynylpyridine |

| Click Chemistry (Huisgen Cycloaddition) | This compound, Azide | Cu(I) catalyst | Triazole-substituted pyridine |

| Hydration of Alkyne | This compound | Acid or metal catalyst | Acetylpyridine derivative |

| Reduction of Alkyne | This compound | H₂, catalyst (e.g., Lindlar's catalyst or Pd/C) | Vinylpyridine or Ethylpyridine derivative |

In drug discovery, the creation of chemical libraries containing a multitude of structurally diverse compounds is paramount for identifying new therapeutic agents. This compound serves as an excellent scaffold for generating such libraries. Its functional groups can be systematically modified to produce a large number of analogues. nih.gov This approach was notably utilized in the development of analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov By preparing a series of analogues, researchers were able to investigate structure-activity relationships and identify compounds with enhanced potency. nih.gov The ability to readily create diverse derivatives makes this scaffold valuable for exploring chemical space and optimizing biological activity. researchgate.net

Potential in Material Science Applications

The rigid, planar structure of the pyridine ring, combined with the linear geometry of the ethynyl group, makes this compound an attractive building block for the construction of functional materials.

The ethynyl group of this compound can participate in various polymerization reactions. For example, through polymerization of the alkyne functionality, polymers with conjugated backbones can be synthesized. These materials often exhibit interesting electronic and optical properties, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The pyridine nitrogen atom can also be used to coordinate with metal ions, leading to the formation of metallopolymers with unique catalytic or magnetic properties.

Self-assembly is a process where molecules spontaneously organize into well-defined structures. The specific functionalities of this compound can direct its assembly into larger, ordered architectures. Hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings, and coordination with metal centers can all play a role in driving the self-assembly process. This can lead to the formation of supramolecular structures such as gels, liquid crystals, or metal-organic frameworks (MOFs). These self-assembled systems have potential applications in areas like sensing, catalysis, and gas storage.

Computational Chemistry and Theoretical Studies

Electronic Structure and Bonding Analysis

This section would typically detail the arrangement of electrons and the nature of chemical bonds within the molecule, which are crucial for understanding its stability and reactivity. acs.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to predict electronic and spectroscopic properties. libretexts.org An analysis of the frontier molecular orbitals (HOMO and LUMO) for Methyl 4-ethynylpyridine-3-carboxylate would indicate its electrophilic and nucleophilic sites, offering predictions about its reactivity. researchgate.net While general MO principles are well-established for pyridine (B92270) and its derivatives, specific MO diagrams, orbital energies, and their interpretations for this compound are not available in the current body of scientific literature. acs.orgwikipedia.org

Reaction Mechanism Elucidation

Theoretical studies are instrumental in mapping the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. youtube.com

The identification and characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. For reactions involving this compound, transition state analysis would reveal the structure and energy of the highest-energy point along the reaction coordinate, which determines the reaction rate. No such analyses have been published for this specific compound.

This subsection would involve calculating the energy changes for reactants, intermediates, transition states, and products for a given reaction of this compound. This energetic profile helps in determining the feasibility and spontaneity of a reaction. For instance, studies on the hydrohalogenation of ethynylpyridines have elucidated reaction pathways. acs.org However, specific reaction pathway energetics for this compound are not documented.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the different spatial arrangements (conformations) of a molecule and their dynamic behavior over time.

Conformational analysis of this compound would identify the most stable three-dimensional structures and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as in biological systems or materials science applications. Studies on similar molecules, like those with carboxylate side-chains, have shown the utility of such analyses. nih.gov Molecular dynamics simulations would further provide a picture of the molecule's flexibility and movement at the atomic level. Despite the availability of these methods, no specific conformational analysis or molecular dynamics simulation studies for this compound have been found in the literature. chemtube3d.com

Conformational Preferences of the Ethynyl (B1212043) and Carboxylate Groups

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the ethynyl and methyl carboxylate substituents to the pyridine ring. The relative orientation of these groups is influenced by a delicate balance of steric hindrance and electronic interactions.

Computational models suggest that the molecule preferentially adopts a planar conformation where the carboxylate group is coplanar with the pyridine ring. This planarity is favored by the delocalization of π-electrons across the aromatic system and the carbonyl group. Two primary planar conformers can be envisioned, differing in the orientation of the ester's carbonyl group relative to the pyridine nitrogen. The conformer where the carbonyl oxygen points away from the nitrogen is generally predicted to be of lower energy due to reduced electrostatic repulsion.

The ethynyl group, being linear, does not have rotational conformers itself, but its interaction with the adjacent carboxylate group is crucial. A key conformational question is the rotational barrier around the C(3)-C(carboxylate) bond. Theoretical calculations can estimate the energy required to rotate the methyl carboxylate group out of the plane of the pyridine ring.

Table 1: Hypothetical Rotational Energy Profile for the Carboxylate Group in this compound

| Dihedral Angle (N-C3-C=O) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.0 | Most Stable (Planar) |

| 30° | 1.2 | Skewed |

| 60° | 3.5 | Eclipsed |

| 90° | 5.0 | Perpendicular (Highest Energy) |

| 120° | 3.5 | Eclipsed |

| 150° | 1.2 | Skewed |

| 180° | 0.2 | Stable (Planar) |

Note: This table presents a hypothetical energy profile based on general principles of conformational analysis for similar aromatic esters. Actual values would require specific quantum chemical calculations.

Intermolecular Interactions and Aggregation Behavior

The molecular structure of this compound suggests a propensity for forming non-covalent intermolecular interactions, which can lead to self-assembly and aggregation. The primary forces at play are hydrogen bonding and π-π stacking interactions.

The pyridine nitrogen atom is a hydrogen bond acceptor, while the acidic protons of the ethynyl group and the methyl group can act as weak hydrogen bond donors. In the solid state, it is plausible that molecules arrange in a head-to-tail fashion, facilitated by C-H···N hydrogen bonds. Furthermore, the electron-rich π-system of the pyridine ring can engage in π-π stacking interactions with adjacent molecules. These interactions, where the aromatic rings stack on top of each other, are a common feature in the crystal structures of many pyridine derivatives. nih.gov The aggregation of similar compounds, such as pyrene-based materials, is known to be driven by such π-π stacking. rsc.org

The aggregation behavior can be influenced by the solvent environment. In polar solvents, solvent molecules can compete for hydrogen bonding sites, potentially disrupting self-aggregation. Conversely, in non-polar solvents, intermolecular interactions between the solute molecules are more likely to dominate, favoring aggregation. nih.gov The formation of aggregates can have significant consequences for the material's properties, including its solubility and photophysical characteristics. mater-rep.com

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | Ethynyl C-H | Pyridine N | Contributes to linear chain formation |

| Hydrogen Bonding | Methyl C-H | Carbonyl O | Weak interaction influencing packing |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Major contributor to crystal packing and aggregation |

| van der Waals Forces | Entire Molecule | Entire Molecule | General attractive forces |

Note: The existence and strength of these interactions would be confirmed by crystallographic studies and computational analysis of the solid state.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov While specific QSAR studies on this compound analogues are not extensively documented in public literature, the principles of QSAR can be readily applied to this class of compounds to guide the design of new molecules with enhanced or specific activities. rsc.org

Computational Descriptors for Reactivity

The reactivity of a molecule can be quantified using a variety of computational descriptors derived from quantum chemical calculations. numberanalytics.com These descriptors provide a numerical representation of a molecule's electronic properties and are fundamental inputs for QSAR models.

Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. mdpi.com

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within a molecule, predicting where it is most likely to react with nucleophiles or electrophiles, respectively. ias.ac.in For instance, analysis of local reactivity descriptors can pinpoint specific atoms susceptible to attack. mdpi.com

Global Reactivity Descriptors: These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net These descriptors provide a holistic view of the molecule's reactivity. numberanalytics.com

Table 3: Key Computational Descriptors and Their Significance for Reactivity

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Correlates with electron-donating ability |

| LUMO Energy | ELUMO | Correlates with electron-accepting ability |

| HOMO-LUMO Gap | ΔE | Indicator of chemical stability and reactivity |

| Chemical Potential | μ | Relates to the escaping tendency of electrons |

| Chemical Hardness | η | Measures resistance to change in electron distribution |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule |

By calculating these descriptors for a series of analogues of this compound and correlating them with experimentally determined biological activities, a QSAR model can be developed. Such a model could then be used to predict the activity of new, unsynthesized analogues.

Modeling of Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. nih.gov Understanding how this compound and its analogues interact with a biological target, such as an enzyme or a receptor, is crucial for elucidating their mechanism of action. nih.gov

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for studying molecular recognition. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target, while molecular dynamics simulations provide insights into the stability of the ligand-target complex and the nature of the intermolecular interactions over time.

For this compound, key interactions that would be modeled include:

Hydrogen bonding: The pyridine nitrogen and carbonyl oxygen can act as hydrogen bond acceptors.

π-π stacking: The pyridine ring can interact with aromatic residues in a protein's binding site.

Hydrophobic interactions: The methyl group and the ethynyl group can engage in hydrophobic contacts.

The results of these modeling studies can be used to refine the design of analogues with improved binding affinity and selectivity. For example, by identifying key interaction points, modifications can be made to the molecule to enhance these interactions. caltech.edu The thermodynamics of binding, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be calculated to provide a more complete picture of the recognition process. acs.org

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Assignment

The foundational NMR experiments for any organic compound are one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. For Methyl 4-ethynylpyridine-3-carboxylate, these techniques would be essential in confirming the presence and arrangement of its constituent atoms.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each chemically non-equivalent proton. The protons on the pyridine (B92270) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the two substituents. The methyl protons of the ester group would likely appear as a singlet in the upfield region, while the acetylenic proton would present a characteristic signal, the position of which can be influenced by the electronic effects of the pyridine ring.

Complementing the proton data, the ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The sp-hybridized carbons of the ethynyl (B1212043) group would have characteristic chemical shifts, and the sp²-hybridized carbons of the pyridine ring would appear in the aromatic region. The methyl carbon of the ester would be observed at the upfield end of the spectrum. The precise chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| Pyridine-H | 7.0 - 9.0 | d, s | Data not available |

| Acetylenic-H | 3.0 - 3.5 | s | Data not available |

| OCH₃ | 3.5 - 4.0 | s | Data not available |

Note: This table is predictive and actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| Pyridine-C | 120 - 155 |

| Acetylenic-C | 70 - 90 |

| OCH₃ | 50 - 55 |

Note: This table is predictive and actual experimental values may vary.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)sigmaaldrich.com

To unequivocally assign the signals from ¹H and ¹³C NMR and to piece together the complete molecular structure, two-dimensional (2D) NMR techniques are indispensable. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be used to establish the connectivity between the protons on the pyridine ring, by observing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is a crucial step in assigning the carbon spectrum based on the already assigned proton spectrum. For instance, the signal for the methyl protons would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the methyl protons and the carbonyl carbon of the ester group, as well as correlations between the pyridine protons and the carbons of the ethynyl and carboxylate substituents. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis of Key Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups. The presence of a strong absorption in the IR spectrum around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C≡C stretching of the terminal alkyne would typically appear as a sharp, and often weak, band around 2100-2140 cm⁻¹. The C-H stretch of the alkyne would be expected around 3300 cm⁻¹. The C-O stretching of the ester would likely be observed in the 1100-1300 cm⁻¹ region. The vibrations of the pyridine ring would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted Key IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | 1720 - 1740 |

| Alkyne | C≡C stretch | 2100 - 2140 |

| Alkyne | ≡C-H stretch | ~3300 |

| Ester | C-O stretch | 1100 - 1300 |

| Pyridine Ring | C=C, C=N stretches | 1400 - 1600 |

Note: This table is predictive and actual experimental values may vary.

Conformational Isomerism Probes

While significant conformational flexibility is not expected for the rigid pyridine and ethynyl components, rotation around the single bond connecting the ester group to the pyridine ring can lead to different conformers. Raman spectroscopy, particularly in combination with computational studies, can be a sensitive probe for such conformational isomerism. Subtle changes in the vibrational frequencies and intensities in the Raman spectrum upon changes in temperature or solvent could indicate the presence of multiple conformers in equilibrium.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer clues about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No specific HRMS data for this compound has been found in the reviewed literature. This technique would be crucial for confirming its elemental composition by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Detailed MS/MS fragmentation data for this compound is not available. Such data would be instrumental in elucidating the compound's structure by analyzing the fragmentation pattern of its molecular ion.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structures for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. This information is essential for a definitive determination of its three-dimensional structure in the solid state.

Crystal Packing and Intermolecular Interactions

Without X-ray crystallography data, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, cannot be conducted.

Bond Lengths and Angles Analysis

A precise analysis of the bond lengths and angles within the this compound molecule is contingent on X-ray crystallography data, which is currently unavailable.

Until research containing the synthesis and detailed characterization of this compound is published and made publicly accessible, a comprehensive scientific article on its specific spectroscopic and structural properties cannot be generated.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of organic chemistry, yet the development of efficient and regioselective methods remains an active area of research. For Methyl 4-ethynylpyridine-3-carboxylate, future synthetic strategies could focus on improving efficiency, scalability, and functional group tolerance.

One promising avenue is the exploration of C-H activation and functionalization techniques. nih.gov Direct arylation or alkynylation of a pre-functionalized pyridine-3-carboxylate precursor could offer a more atom-economical approach compared to traditional cross-coupling methods that require pre-activated starting materials. nih.gov For instance, palladium-catalyzed C-H arylation has been shown to be effective for pyridines with electron-withdrawing substituents, suggesting that a similar strategy for C-H alkynylation could be developed. nih.gov

Furthermore, flow chemistry methodologies could be adapted for the synthesis of this compound. Continuous flow reactors can offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for streamlined purification, which would be highly beneficial for larger-scale production.

Alternative strategies, such as those involving ring-expansion reactions of isoxazoles, could also be explored to construct the core pyridine (B92270) structure with the desired substitution pattern. nih.gov Molybdenum-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been used to generate 4-oxo-1,4-dihydropyridine-3-carboxylates, which could potentially be converted to the target ethynyl (B1212043) derivative. nih.gov

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| C-H Alkynylation | High atom economy, reduced waste | Regioselectivity, catalyst development |

| Flow Chemistry | Improved control, safety, and scalability | Initial setup costs, optimization of flow parameters |

| Isoxazole Ring Expansion | Access to diverse substitution patterns | Multi-step synthesis, availability of starting materials |

Investigation of Unconventional Reactivity Patterns

The juxtaposition of the ethynyl and carboxylate groups on the pyridine ring suggests a rich and potentially unconventional reactivity profile for this compound. The electron-withdrawing nature of the methyl carboxylate group at the 3-position is expected to influence the electronic properties of the pyridine ring and the reactivity of the ethynyl group at the 4-position.

Future research should systematically investigate the participation of this compound in a variety of organic transformations. For example, its utility in cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloaddition (click chemistry), could be explored to generate complex heterocyclic systems. The electronic nature of the pyridine ring may modulate the reactivity of the alkyne in these transformations in interesting ways.

The reactivity of the pyridine nitrogen itself, in the context of the ethynyl and carboxylate substituents, warrants investigation. N-oxide formation, for example, could alter the electronic landscape of the molecule and open up new avenues for functionalization. nih.gov Studies on related pyridine derivatives have shown that N-oxide formation can significantly impact their biological activity. nih.gov

Furthermore, the potential for intramolecular cyclization reactions, possibly triggered by the interaction of the ethynyl group with the carboxylate or the pyridine nitrogen under specific conditions, could lead to the formation of novel fused heterocyclic scaffolds. The study of neighboring group participation involving the 3-hydroxy group in related pyridine carboxylates has demonstrated regioselective functionalization, suggesting that similar effects could be at play with the ethynyl group. nih.gov

Expansion of Applications in Interdisciplinary Fields

The structural motifs present in this compound are prevalent in compounds with significant biological activity and materials science applications. This suggests that the compound itself, or its derivatives, could be valuable in a range of interdisciplinary fields.

Medicinal Chemistry: Pyridine and its derivatives are ubiquitous in pharmaceuticals. nih.gov The pyridine scaffold is known to have a high probability of penetrating the central nervous system, making it an attractive core for drugs targeting neurological disorders. nih.gov The ethynyl group can act as a key binding element or a reactive handle for bioconjugation. For instance, analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine have been investigated as potent antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a target for treating drug abuse. nih.gov Future research could explore this compound as a scaffold for developing novel therapeutics, potentially as enzyme inhibitors or receptor ligands. acs.org

Materials Science: The rigid, planar structure of the pyridine ring combined with the linear ethynyl group makes this compound an interesting building block for novel organic materials. It could be explored as a monomer for the synthesis of conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atom in the pyridine ring can also be used to coordinate with metal centers, opening up possibilities for the design of metal-organic frameworks (MOFs) with tailored porosity and functionality.

A table summarizing potential interdisciplinary applications is provided below:

| Field | Potential Application | Rationale |

| Medicinal Chemistry | CNS-active agents, enzyme inhibitors | Pyridine core for CNS penetration, ethynyl group for binding/conjugation |

| Materials Science | Conjugated polymers, Metal-Organic Frameworks | Rigid structure, potential for π-conjugation and metal coordination |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling could provide significant insights into its behavior and potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic structure of the molecule. researchgate.net This would provide information on bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding its reactivity. researchgate.net Calculation of frontier molecular orbitals (HOMO and LUMO) can help predict its behavior in nucleophilic and electrophilic reactions. nih.gov

Molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. nih.govufl.edu This in silico screening can help prioritize compounds for synthesis and biological evaluation, accelerating the drug discovery process. ufl.edu

Furthermore, computational modeling can be used to predict the properties of materials derived from this compound. For example, calculations can estimate the band gap of potential polymers, providing an indication of their suitability for electronic applications. Simulations can also be used to model the assembly of the molecule into larger structures, such as MOFs, and to predict their properties.

The following table outlines potential computational studies:

| Computational Method | Information Gained | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Guidance for synthetic and reactivity studies |

| Molecular Docking | Binding affinity to biological targets | Prioritization of compounds for medicinal chemistry research |

| Materials Property Prediction | Band gaps, structural assembly | Design of novel organic materials |

Conclusion

Summary of Key Research Contributions

Methyl 4-ethynylpyridine-3-carboxylate stands as a compound of significant interest due to its versatile chemical nature. Research on analogous structures highlights that its synthesis is readily achievable through well-established methodologies like the Sonogashira coupling. Its bifunctional nature, containing both a reactive alkyne and a modifiable ester group on a pyridine (B92270) scaffold, makes it a valuable intermediate. The reactivity of the ethynyl (B1212043) group in cycloaddition and further cross-coupling reactions opens up a vast chemical space for the creation of novel heterocyclic and polycyclic systems.

Overall Impact on Pyridine and Acetylene (B1199291) Chemistry

The true impact of this compound lies in its potential as a bridge between pyridine chemistry and acetylene chemistry. It serves as a textbook example of how modern synthetic methods can be used to create highly functionalized building blocks. Its structure is tailor-made for applications in diversity-oriented synthesis, a key strategy in the search for new pharmaceuticals and functional materials. As the demand for complex and precisely engineered molecules grows, the importance of versatile synthons like this compound will continue to increase, driving further innovation in both academic and industrial research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.